Ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate
Overview
Description
Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a fluorophenyl group at the 3-position and an ethyl ester group at the 5-position of the pyrazole ring makes this compound particularly interesting for various scientific and industrial applications.
Mechanism of Action
Target of Action
Pyrazole derivatives, which “Ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate” is a part of, have been found to exhibit a wide range of biological activities. They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
The mode of action of a compound depends on its specific structure and the target it interacts with. Generally, pyrazole derivatives can interact with their targets through various types of bonding and interactions, leading to changes in the function of the target .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Pyrazole derivatives have been found to possess various biological activities, which suggests that they may affect a variety of biochemical pathways .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Pyrazole derivatives have been associated with a range of effects due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Pyrazole-5-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
- Ethyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate
- Ethyl 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylate
Uniqueness
Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic properties and enhances its reactivity and binding affinity in biological systems. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKNUKFAXFVJRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342646 | |
Record name | ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866588-11-6 | |
Record name | ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 866588-11-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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